5-Benzoyl-6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
CAS No.:
Cat. No.: VC15617501
Molecular Formula: C22H16ClF3N2O4
Molecular Weight: 464.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16ClF3N2O4 |
|---|---|
| Molecular Weight | 464.8 g/mol |
| IUPAC Name | 5-benzoyl-6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
| Standard InChI | InChI=1S/C22H16ClF3N2O4/c23-14-8-4-7-13(11-14)15-9-10-16(32-15)18-17(19(29)12-5-2-1-3-6-12)21(31,22(24,25)26)28-20(30)27-18/h1-11,17-18,31H,(H2,27,28,30) |
| Standard InChI Key | AMGPDIQQDTWGEK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Introduction
5-Benzoyl-6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound characterized by its unique molecular structure. It features a trifluoromethyl group, a furan moiety, and a diazinanone core, which contribute to its potential applications in pharmaceuticals and agrochemicals due to the diverse functional groups that may confer various biological activities.
Synthesis and Chemical Reactivity
The synthesis of 5-Benzoyl-6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one can be achieved through multi-step synthetic pathways. These pathways typically involve reactions that exploit the reactivity of the furan ring, the benzoyl group, and the trifluoromethyl group. The compound's chemical reactivity can be explored through various types of reactions, including nucleophilic substitution and addition reactions, which are common in organic synthesis.
Biological Activities and Potential Applications
Research suggests that compounds similar to 5-Benzoyl-6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one exhibit diverse biological activities. These include potential anticancer, antimicrobial, and antifungal properties, depending on the specific structural features and functional groups present. The interaction of this compound with biological macromolecules such as proteins and nucleic acids is crucial for understanding its mechanism of action and potential therapeutic effects.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 5-Benzoyl-6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one. Here is a comparison of some notable examples:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Amino-2,4-dibromoanthraquinone | Contains amino and bromine groups | Anticancer properties |
| Tetrahydroquinoline derivatives | Similar ring structure | Antimicrobial activity |
| Triazole-based compounds | Contains nitrogen heterocycles | Antifungal properties |
| 5-Benzoyl-6-[5-(2-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one | Tetrahydropyrimidine ring structure | Potential pharmacological effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume